(R)-1-(3-nitrophenyl)ethanol

Description

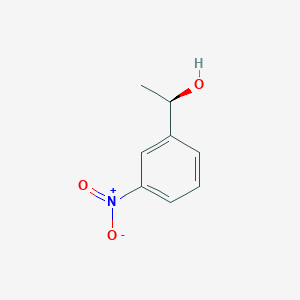

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPQAVXDUWMFCK-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-(3-nitrophenyl)ethanol chemical properties and structure

An In-depth Technical Guide to (R)-1-(3-nitrophenyl)ethanol

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, a chiral alcohol with significant utility in organic synthesis and pharmaceutical development.

Introduction and Core Concepts

This compound is a valuable chiral building block in the synthesis of optically active molecules.[1] Its structure, featuring a stereogenic center and an electron-withdrawing nitro group on the phenyl ring, makes it a versatile intermediate.[2] The nitro group, in particular, offers a functional handle for further chemical modifications, enhancing its utility in constructing chiral ligands and pharmaceutical agents.[1] This compound is primarily utilized in research and development as a chemical standard or synthetic intermediate and is not intended for diagnostic or therapeutic use.[2]

Chemical Structure and Stereochemistry

The fundamental identity of this compound lies in its specific three-dimensional arrangement. The "(R)" designation refers to the absolute configuration at the chiral center—the carbon atom bonded to the hydroxyl group, the phenyl ring, the methyl group, and a hydrogen atom. This specific spatial arrangement is crucial for its role in asymmetric synthesis, where the precise orientation of atoms dictates the stereochemical outcome of a reaction.

Key Structural Features:

-

Chiral Center: The secondary alcohol carbon is a stereocenter, giving rise to two enantiomers, (R) and (S).

-

Aromatic Ring: The 3-nitrophenyl group is an electron-withdrawing moiety, which can influence the reactivity of the alcohol and provide a site for further functionalization.

-

Hydroxyl Group: The -OH group is a key functional group, allowing for derivatization and participation in a variety of chemical reactions.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and synthesis.

Physicochemical Data

The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [3][4] |

| Molecular Weight | 167.16 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 60-66 °C | [5] |

| Boiling Point | 218 °C | [3] |

| Density | 1.263 g/cm³ | [3] |

| CAS Number | 76116-24-0 | [3] |

Spectroscopic Analysis

Spectroscopic data is critical for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: In the ¹H-NMR spectrum (in CDCl₃), the aromatic protons typically appear in the downfield region between 7.51 and 8.24 ppm. The methine proton (-CH(OH)-) shows as a quartet around 5.06 ppm, coupled with the neighboring methyl protons. The methyl group (-CH₃) protons appear as a doublet at approximately 1.55 ppm. The hydroxyl (-OH) proton is usually observed as a broad singlet around 2.05 ppm.[1]

-

¹³C-NMR: The ¹³C-NMR spectrum (in CDCl₃) shows the carbon attached to the nitro group at about 148.4 ppm. The aromatic carbons resonate between 119.2 and 148.2 ppm. The carbon bearing the hydroxyl group appears around 69.7 ppm, and the methyl carbon is found in the upfield region at approximately 25.4 ppm.[1]

-

-

Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the hydroxyl group (a broad peak around 3400 cm⁻¹), the aromatic C-H bonds, and the nitro group (strong asymmetric and symmetric stretching bands).

Synthesis and Purification

The synthesis of enantiomerically pure this compound is a key objective in many research applications.

Asymmetric Synthesis Methodologies

The primary route to this compound is the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone.[1]

-

Asymmetric Catalytic Hydrogenation: This method often employs chiral Ruthenium-BINAP complexes as catalysts to achieve high enantioselectivity.[1]

-

Stereoselective Hydride Reduction: Reagents like sodium borohydride can be used in the presence of chiral auxiliaries to favor the formation of the (R)-enantiomer.[1]

-

Biocatalysis: Ketoreductase enzymes offer a green chemistry approach, utilizing cofactors like NADPH to reduce the ketone with high stereospecificity. This method can be highly efficient, driving the reaction to completion, especially if the product precipitates from the reaction mixture.[6]

The following diagram illustrates a general workflow for the asymmetric synthesis and subsequent purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Asymmetric Reduction of 3'-Nitroacetophenone

This protocol is a representative example of a laboratory-scale synthesis.

Materials:

-

3'-Nitroacetophenone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Distilled water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for acidification during workup if needed)

Procedure:

-

Dissolve 3'-nitroacetophenone in methanol in a round-bottom flask equipped with a reflux condenser.[7]

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution over a period of 15 minutes with occasional shaking.[7]

-

After the addition is complete, allow the reaction to proceed for a specified time, monitoring by TLC.

-

Add distilled water to quench the reaction and boil the mixture under reflux for 30 minutes.[7]

-

Cool the reaction mixture and perform a liquid-liquid extraction with diethyl ether (repeat twice).[7]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product as an oil.[8]

Purification and Chiral Resolution

-

Chromatography: The crude product can be purified by column chromatography on silica gel.

-

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers and the determination of enantiomeric excess, chiral HPLC is the method of choice. A chiral stationary phase (CSP), such as one based on polysaccharides, is used to differentiate between the (R) and (S) enantiomers.[1]

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of various biologically active molecules.[2]

-

Pharmaceutical Intermediates: The chiral alcohol is a precursor to more complex molecules with potential therapeutic applications. The nitro group can be reduced to an amine, yielding a chiral amino alcohol, a common structural motif in many pharmaceuticals.[2]

-

Asymmetric Catalysis: This compound can be used as a starting material for the synthesis of chiral ligands for asymmetric catalysis.

The following diagram illustrates the potential synthetic pathways originating from this compound.

Caption: Key synthetic transformations of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It may cause skin and serious eye irritation, as well as respiratory irritation.[5]

-

Precautions:

In case of exposure, follow standard first-aid measures and seek medical attention if necessary.[5]

Conclusion

This compound is a chiral building block of significant importance in synthetic organic chemistry and drug discovery. Its well-defined stereochemistry and the presence of versatile functional groups make it an ideal starting material for the synthesis of a wide range of complex, optically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

ChemBK. (n.d.). (R)-(1-(3-nitrophenyl))ethanol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(3-nitrophenyl)ethanol. Retrieved from [Link]

-

Chegg. (2021). Synthesis of 1-(3-nitrophenyl)ethanol. Retrieved from [Link]

-

Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

Sources

- 1. This compound|CAS 76116-24-0|RUO [benchchem.com]

- 2. (S)-1-(3-Nitrophenyl)ethanol|CAS 103966-65-0 [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON | Chegg.com [chegg.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. echemi.com [echemi.com]

(R)-1-(3-nitrophenyl)ethanol CAS number 76116-24-0

An In-depth Technical Guide to (R)-1-(3-nitrophenyl)ethanol (CAS: 76116-24-0)

Abstract

This compound is a chiral aromatic alcohol that has emerged as a pivotal building block in modern organic and medicinal chemistry.[1] Its value lies in the stereogenic center at the carbinol carbon and the presence of a nitro group on the phenyl ring, which serves as a versatile functional handle for subsequent chemical modifications.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, advanced synthesis strategies with a focus on asymmetric catalysis, rigorous analytical characterization methods, and key applications. The narrative emphasizes the causality behind methodological choices, providing a framework for robust and reproducible synthetic outcomes.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate handling, storage, and reaction conditions.

| Property | Value | Source |

| CAS Number | 76116-24-0 | [1][3] |

| Molecular Formula | C₈H₉NO₃ | [1][4] |

| Molecular Weight | 167.16 g/mol | [1][4] |

| Appearance | Light yellow solid | [5] |

| Boiling Point | 218 °C | [3][6] |

| Density | ~1.263 g/cm³ | [3][6] |

| Melting Point | 60-66 °C | [7] |

| Storage Temperature | 2-8 °C | [5][6] |

| IUPAC Name | (1R)-1-(3-nitrophenyl)ethanol | [1][4] |

| InChI Key | FRPQAVXDUWMFCK-ZCFIWIBFSA-N | [1][8] |

Strategic Synthesis: The Pursuit of Enantiopurity

The primary challenge and goal in synthesizing this compound is the precise control of its stereochemistry. The most effective route is the asymmetric reduction of the prochiral ketone precursor, 3'-nitroacetophenone.[1] This strategy is superior to classical resolution of racemic mixtures, which is inherently limited to a 50% theoretical yield.

Caption: Key asymmetric synthesis routes to this compound.

Biocatalytic Asymmetric Reduction

Biocatalysis represents a powerful and environmentally benign approach for producing enantiopure alcohols.[9] The reduction of 3'-nitroacetophenone is typically mediated by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[2][10]

Causality and Mechanism: These enzymes utilize a cofactor, most commonly NADPH or NADH, to deliver a hydride ion to the carbonyl carbon of the ketone.[2] The enzyme's chiral active site precisely orients the substrate, forcing the hydride to attack a specific face of the carbonyl. To produce the (R)-enantiomer, the hydride must be delivered to the Si-face of the ketone, a stereochemical preference often predictable by Prelog's rule.[2][11] The high degree of stereocontrol originates from the multitude of non-covalent interactions between the substrate and the amino acid residues lining the enzyme's active site. The presence of an electron-withdrawing nitro group on the aromatic ring can enhance the reaction velocity.[11]

Protocol 1: KRED-Mediated Synthesis of this compound

This protocol is a self-validating system where the cofactor regeneration cycle ensures the reaction proceeds to completion, and analytical checks confirm the outcome.

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

Reagent Addition:

-

Add D-glucose (1.5 equivalents) to serve as the sacrificial substrate for cofactor regeneration.

-

Add NADP⁺ (0.01 equivalents), the enzyme cofactor.

-

Add Glucose Dehydrogenase (GDH) for cofactor regeneration.

-

Add the ketoreductase (ADH/KRED) known to exhibit the desired stereoselectivity for producing (R)-alcohols.

-

-

Substrate Introduction: Dissolve 3'-nitroacetophenone (1 equivalent) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol and add it to the reaction mixture. The final co-solvent concentration should typically be kept low (<5% v/v) to maintain enzyme stability.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress using TLC or HPLC.

-

Workup:

-

Once the reaction is complete, quench by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer two more times with the same solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification & Validation: Purify the crude alcohol via flash column chromatography. Validate the enantiomeric excess (ee) using Chiral HPLC (see Protocol 2).

Asymmetric Chemocatalysis

Transition metal-based catalysts are a cornerstone of asymmetric synthesis.[1] For the reduction of 3'-nitroacetophenone, complexes of ruthenium with chiral diphosphine ligands, such as BINAP, are highly effective.[1]

Causality and Mechanism: The chiral ligand coordinates to the metal center, creating a chiral environment. In catalytic hydrogenation, molecular hydrogen (H₂) is activated by this complex. The substrate then coordinates to the metal, and the chiral ligands direct the stereoselective transfer of hydride from the metal to the carbonyl group, yielding the desired enantiomer.[1] The choice of ligand, solvent, and pressure are critical variables that must be optimized to achieve high conversion and enantioselectivity.[2]

Analytical Characterization: Validation of Identity and Purity

Rigorous analytical chemistry is essential to confirm the structure, purity, and enantiomeric excess of the synthesized this compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Aromatic protons (δ 7.5–8.2 ppm), methine proton (-CHOH, δ ~4.9 ppm, quartet), methyl protons (-CH₃, δ ~1.5 ppm, doublet).[2] |

| ¹³C NMR | Carbon Skeleton Confirmation | Presence of 8 distinct carbon signals corresponding to the molecular structure. |

| Chiral HPLC/SFC | Enantiomeric Excess (ee) Determination | Separation of (R) and (S) enantiomers into two distinct peaks using a Chiral Stationary Phase (CSP).[1] |

| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion peak corresponding to the compound's mass (167.16 g/mol ). |

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.

-

Instrumentation:

-

Column: Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak® AD-H).[1]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).[1] The exact ratio must be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 215 or 254 nm.

-

-

Analysis: Inject the sample and record the chromatogram. The (R) and (S) enantiomers will have different retention times due to their differential interactions with the chiral stationary phase.[1]

-

Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

-

ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

-

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value chiral intermediate.[1] Its synthetic utility stems from the presence of two distinct functional groups that can be selectively manipulated.

Caption: Synthetic utility workflow of this compound.

-

Synthesis of Chiral Amino Alcohols: The most common and critical transformation is the reduction of the nitro group to an amine (e.g., using catalytic hydrogenation with H₂/Pd-C).[2] This yields (R)-1-(3-aminophenyl)ethanol, a chiral β-amino alcohol. This structural motif is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals.[9][12]

-

Precursor for APIs: Chiral amines and amino alcohols derived from this starting material are essential components in the synthesis of drugs targeting a wide range of therapeutic areas.[12][13] The ability to introduce a specific stereocenter early in a synthetic sequence is crucial for developing stereochemically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

-

Chiral Ligands and Auxiliaries: The molecule can also be elaborated into chiral ligands for asymmetric catalysis or used as a chiral auxiliary to control stereochemistry in other reactions.[1]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. While comprehensive toxicological data is limited, the compound is classified as an irritant.[7][14]

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][14] Handle in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8 °C.[6][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

Conclusion

This compound is a cornerstone chiral building block whose value is unlocked through modern asymmetric synthesis. The methodologies presented herein, particularly biocatalysis, offer efficient, selective, and sustainable routes to this enantiopure intermediate. A thorough understanding of its synthesis, characterization, and subsequent chemical manipulation empowers researchers to leverage its full potential in the development of complex chiral molecules, from novel catalysts to next-generation pharmaceuticals.

References

-

(R)-(1-(3-nitrophenyl))ethanol - ChemBK. [Link]

-

This compound | C8H9NO3 | CID 11147933 - PubChem. [Link]

-

1-(3-nitrophenyl)ethanol | CAS#:5400-78-2 | Chemsrc. [Link]

-

CAS No.76116-24-0 | (1R)-1-(3-nitrophenyl)ethanol - 960化工网. [Link]

-

Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON | Chegg.com. [Link]

-

Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols - NIH. [Link]

-

Chemoselectivity in reduction of 3′-nitroacetophenone - Chemistry Stack Exchange. [Link]

-

Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. [Link]

-

1-(3-nitrophenyl)ethanol - 5400-78-2, C8H9NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Stereoselective three-step one-pot cascade combining amino- and biocatalysis to access chiral γ-nitro alcohols. - ChemRxiv. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones - MDPI. [Link]

-

Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones - ResearchGate. [Link]

-

Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols - PubMed. [Link]

-

3-Nitroacetophenone | Stanford Chemicals. [Link]

-

Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. [Link]

-

Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. [Link]

-

Advances in Green Chemistry for Pharmaceutical Applications. [Link]

Sources

- 1. This compound|CAS 76116-24-0|RUO [benchchem.com]

- 2. (S)-1-(3-Nitrophenyl)ethanol|CAS 103966-65-0 [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1R)-1-(3-nitrophenyl)ethanol 95.00% | CAS: 76116-24-0 | AChemBlock [achemblock.com]

- 6. (R)-(1-(3-nitrophenyl))ethanol CAS#: 76116-24-0 [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ftb.com.hr [ftb.com.hr]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. echemi.com [echemi.com]

A Spectroscopic Guide to (R)-1-(3-nitrophenyl)ethanol: Elucidating Structure and Purity

Abstract

(R)-1-(3-nitrophenyl)ethanol (CAS: 76116-24-0) is a pivotal chiral building block in the synthesis of optically active pharmaceutical agents and other complex molecules.[1] Its precise structural confirmation and enantiomeric purity are paramount for its application in stereoselective synthesis. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the interpretation of spectra, present standardized data in a clear format, and outline the experimental protocols for data acquisition, offering a comprehensive resource for researchers in organic synthesis and drug development.

Molecular & Physicochemical Overview

The foundational step in any analysis is to understand the basic properties of the molecule. This compound is a chiral secondary alcohol containing a nitro-substituted aromatic ring. These features dictate its chemical behavior and spectroscopic signature.

| Property | Value | Source |

| IUPAC Name | (1R)-1-(3-nitrophenyl)ethanol | PubChem[2] |

| CAS Number | 76116-24-0 | Benchchem, Sigma-Aldrich[1][3] |

| Molecular Formula | C₈H₉NO₃ | PubChem[2] |

| Molecular Weight | 167.16 g/mol | Benchchem[1] |

| Exact Mass | 167.058243 g/mol | PubChem[2] |

| Appearance | Light yellow solid | Advanced ChemBlocks[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its constitution. The spectral data for the (R)- and (S)-enantiomers are identical in a standard achiral solvent.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a map of all unique proton environments in the molecule. The chemical shift (δ) of each proton is influenced by its electronic environment; electronegative groups like the nitro (-NO₂) and hydroxyl (-OH) groups cause nearby protons to appear at a higher chemical shift (downfield).

Key Insights from the ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Region (δ 7.51-8.24 ppm): The four protons on the benzene ring are in distinct chemical environments. The proton at the C2 position (between the nitro and alcohol-bearing carbon) is the most deshielded due to the strong electron-withdrawing effects of both adjacent groups.[1]

-

Methine Proton (δ ~5.06 ppm): The single proton on the carbon bearing the hydroxyl group (-CH(OH)-) is significantly downfield. It appears as a quartet due to coupling with the three protons of the adjacent methyl group.[1]

-

Hydroxyl Proton (δ ~2.05 ppm): The -OH proton signal is often a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[1] In some cases, it can be exchanged with deuterium by adding a drop of D₂O, causing the signal to disappear, which is a useful method for its confirmation.[5]

-

Methyl Protons (δ ~1.55 ppm): The three protons of the methyl group (-CH₃) are the most shielded (upfield). They appear as a doublet because of coupling to the single methine proton.[1]

Table 1: Summary of ¹H NMR Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic C2-H | ~8.24 | Singlet (or narrow triplet) | - |

| Aromatic C4/C6-H | ~7.51 - 7.70 | Multiplet | - |

| Aromatic C5-H | ~7.51 | Triplet | - |

| Methine H -C-OH | ~5.06 | Quartet | ~6.5 |

| H -O | ~2.05 | Broad Singlet | - |

| Methyl CH ₃ | ~1.55 | Doublet | ~6.5 |

| Data synthesized from Benchchem.[1] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Key Insights from the ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Region (δ 119.2-148.4 ppm): The spectrum shows six distinct signals for the aromatic carbons. The carbon directly attached to the nitro group (C-NO₂) is the most deshielded, appearing furthest downfield around 148.4 ppm.[1] The carbon bearing the ethanol substituent (C1) is also significantly downfield.

-

Carbinol Carbon (δ ~69.7 ppm): The carbon atom bonded to the hydroxyl group (-C-OH) appears in the typical range for secondary alcohols.[1][5]

-

Methyl Carbon (δ ~25.4 ppm): The methyl carbon is the most shielded carbon, appearing furthest upfield.[1]

Table 2: Summary of ¹³C NMR Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ ppm) |

| C -NO₂ (C3) | ~148.4 |

| Aromatic C -CH(OH) (C1) | ~148.2 |

| Aromatic C H | ~119.2 - 129.5 |

| C -OH | ~69.7 |

| C H₃ | ~25.4 |

| Data synthesized from Benchchem and SpectraBase.[1][6] |

Experimental Protocol: NMR Data Acquisition

The choice of solvent and preparation method is critical for obtaining high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing power and relatively clean spectral window.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum followed by the ¹³C spectrum using standard instrument parameters at a field strength of 400 MHz or higher for optimal resolution.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 168.0657. In Electron Ionization (EI), the radical cation [M]⁺˙ would be seen at m/z 167.0582. [1][2]* High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₈H₉NO₃ is 167.05824, and for its protonated form [C₈H₁₀NO₃]⁺, it is 168.06552. An experimentally observed mass within a few parts per million (ppm) of this value confirms the formula.

-

Key Fragments: Under EI conditions, common fragmentation pathways would include:

-

Loss of a methyl group (-CH₃): m/z 152

-

Loss of water (-H₂O): m/z 149

-

Benzylic cleavage to form the nitrophenylcarbonyl cation: m/z 151

-

Table 4: Summary of Expected Mass Spectrometry Data

| Ion Species | Ionization Mode | Calculated m/z | Analysis Type |

| [M]⁺˙ | EI | 167.0582 | Low or High Resolution |

| [M+H]⁺ | ESI | 168.0655 | High Resolution (HRMS) |

| [M+Na]⁺ | ESI | 190.0475 | High Resolution (HRMS) |

Experimental Protocol: HRMS (ESI-TOF)

Electrospray Ionization coupled with a Time-of-Flight (ESI-TOF) mass analyzer is a standard method for obtaining accurate mass data for polar molecules like alcohols.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which gas-phase ions are produced.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated beforehand to ensure high mass accuracy.

Chiral Purity Assessment: High-Performance Liquid Chromatography (HPLC)

While the aforementioned techniques confirm the chemical structure, they cannot distinguish between the (R) and (S) enantiomers. Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample. [7]This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. [1] Methodology Principle: Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including alcohols. [1]For compounds similar to this compound, a mobile phase consisting of a nonpolar solvent (like hexane) and an alcohol modifier (like isopropanol) is a common starting point. [1] Example Protocol for Chiral HPLC:

-

Column: Chiralpak AD-H (or similar polysaccharide-based column)

-

Mobile Phase: 90:10 Hexane:Isopropanol

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (due to the nitrophenyl chromophore)

-

Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique fingerprint for its unambiguous identification and quality assessment. ¹H and ¹³C NMR define the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups (-OH, -NO₂), and high-resolution mass spectrometry validates the elemental formula. Finally, chiral HPLC is essential to confirm the compound's stereochemical integrity. Together, these techniques form a self-validating system that ensures the material meets the stringent requirements for its use in scientific research and development.

References

-

(1R)-1-(3-nitrophenyl)ethanol - ChemBK. [Link]

-

SUPPLEMENTARY DATA - The Royal Society of Chemistry. [Link]

-

This compound | C8H9NO3 - PubChem. [Link]

-

1-(3-nitrophenyl)ethanol | CAS#:5400-78-2 - Chemsrc. [Link]

-

(S)-1-(3-Nitrophenyl)ethanol - SpectraBase. [Link]

-

Supporting information for - The Royal Society of Chemistry. [Link]

-

ethanol, 1-(3-nitrophenyl) - Dr. L's Chemistry Stockroom. [Link]

-

Ethanone, 1-(3-nitrophenyl)- - NIST WebBook. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. [Link]

-

Chiral HPLC Separations - Phenomenex. [Link]

-

Chiral Columns - HPLC.eu. [Link]

-

Alcohols | OpenOChem Learn. [Link]

Sources

- 1. This compound|CAS 76116-24-0|RUO [benchchem.com]

- 2. This compound | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 76116-24-0 [sigmaaldrich.com]

- 4. (1R)-1-(3-nitrophenyl)ethanol 95.00% | CAS: 76116-24-0 | AChemBlock [achemblock.com]

- 5. Alcohols | OpenOChem Learn [learn.openochem.org]

- 6. spectrabase.com [spectrabase.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

Discovery and history of (R)-1-(3-nitrophenyl)ethanol synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of (R)-1-(3-nitrophenyl)ethanol

Abstract

This compound is a chiral alcohol of significant value, primarily serving as a versatile building block in the asymmetric synthesis of complex, optically active molecules for the pharmaceutical and fine chemical industries.[1] Its structure, featuring a stereogenic center and a nitro-functionalized aromatic ring, makes it a strategic intermediate for further chemical elaboration. This guide provides a comprehensive overview of the historical evolution and current state-of-the-art methodologies for the synthesis of this crucial chiral synthon. We will explore the progression from classical racemic synthesis and resolution techniques to the more efficient and elegant approaches of asymmetric catalysis, including transition-metal-catalyzed hydrogenations, stereoselective hydride reductions, and modern biocatalytic transformations. The underlying principles, experimental causality, and detailed protocols are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this topic.

The Imperative of Chirality in Modern Drug Development

In the pharmaceutical industry, the chirality of a drug molecule is a critical determinant of its efficacy and safety.[2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).

This recognition has driven a paradigm shift from the development of racemic drugs to single-enantiomer pharmaceuticals. Consequently, the demand for enantiomerically pure building blocks, or synthons, has surged. Chiral alcohols, in particular, are fundamental precursors in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] this compound stands as a prime example, valued for its defined stereochemistry and the synthetic versatility afforded by its nitro group, which can be readily transformed into other functional groups.

Evolution of Synthetic Strategies: From Resolution to Asymmetric Induction

The synthesis of enantiomerically pure this compound has evolved significantly over time. The primary precursor for all major routes is the prochiral ketone, 3-nitroacetophenone.[1] The journey to obtain the desired (R)-enantiomer can be broadly categorized into two main eras: classical resolution of a racemic mixture and direct asymmetric synthesis.

Diagram: High-Level Synthetic Approaches

Caption: Evolution from multi-step resolution to direct asymmetric synthesis.

Foundational Methods: Racemic Synthesis and Chiral Resolution

The initial approach to obtaining this compound involved the non-stereoselective reduction of 3-nitroacetophenone to produce a 1:1 racemic mixture of the (R) and (S) enantiomers. This is a straightforward chemical transformation, typically achieved with mild reducing agents like sodium borohydride (NaBH₄), which chemoselectively reduces the ketone without affecting the nitro group.[4][5]

Once the racemic alcohol is formed, the challenge shifts to separating the two enantiomers. Several classical resolution techniques have been applied:

-

Diastereomeric Salt Formation: This method involves reacting the racemic alcohol with an enantiomerically pure chiral acid or base. The resulting products are diastereomers, which possess different physical properties (like solubility) and can be separated by conventional techniques such as fractional crystallization.[1]

-

Chromatographic Chiral Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation.[1]

-

Enzymatic Kinetic Resolution: This elegant method leverages the high stereoselectivity of enzymes. Lipases, such as Candida antarctica lipase B (CALB), are frequently used to selectively acylate one enantiomer of the racemic alcohol.[1] For instance, the (R)-enantiomer can be selectively acylated, converting it into an ester. The unreacted (S)-alcohol and the newly formed (R)-ester can then be easily separated due to their different chemical properties.

While effective, resolution methods are inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer. This limitation was a major impetus for the development of more atom-economical asymmetric synthetic methods.

The Dawn of Efficiency: Asymmetric Catalytic Reduction

Asymmetric synthesis aims to convert an achiral starting material directly into a chiral product with a preference for one enantiomer.[6] For this compound, this involves the enantioselective reduction of 3-nitroacetophenone, a strategy that now dominates modern synthetic chemistry.[1]

2.2.1. Asymmetric Catalytic Hydrogenation

This powerful technique uses molecular hydrogen (H₂) in the presence of a chiral transition metal catalyst to stereoselectively reduce the ketone. The success of this method hinges on the design of the chiral ligand coordinated to the metal center, which creates a chiral environment and directs the approach of the substrate. Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are benchmark catalysts for this type of transformation, delivering high yields and excellent enantioselectivity.[1]

2.2.2. Stereoselective Hydride Reduction

An alternative to hydrogenation is the use of common hydride reagents, like boranes or sodium borohydride, in conjunction with a chiral catalyst or auxiliary. The catalyst complexes with the reducing agent and the ketone, forming a rigid transition state that favors hydride delivery to one face of the carbonyl group over the other. The Corey-Bakshi-Shibata (CBS) reduction, which uses a proline-derived oxazaborolidine catalyst, is a classic example of this highly effective and predictable method.

The Green Frontier: Biocatalysis

Biocatalysis has emerged as a compelling green alternative to traditional chemical synthesis.[2] It utilizes microorganisms or isolated enzymes (such as ketoreductases or alcohol dehydrogenases) to perform chemical transformations with exceptional selectivity under mild, environmentally benign conditions (ambient temperature and pressure, aqueous media).[2]

For the synthesis of this compound, numerous microorganisms and engineered ketoreductases (KREDs) have been identified that can reduce 3-nitroacetophenone with near-perfect enantioselectivity (>99% e.e.) and high yields.[7] These enzymatic systems often employ cofactors like NADPH, which are regenerated in situ by the cellular metabolism or by adding a secondary enzyme and substrate (e.g., glucose dehydrogenase and glucose), making the process highly efficient and scalable.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on factors such as scale, cost, required enantiomeric purity, and available equipment.

| Method | Key Reagents/Catalysts | Typical Yield | Typical e.e. (%) | Advantages | Disadvantages |

| Racemic Synthesis & Resolution | NaBH₄; Chiral resolving agent or Lipase (e.g., CALB) | <50% | >99% | Methodologically simple; High purity achievable | Inherently inefficient (max 50% yield); Generates waste from unwanted enantiomer |

| Asymmetric Hydrogenation | H₂, Chiral Ru-BINAP complex | >90% | >95% | Highly efficient and atom-economical; Scalable | Requires high-pressure equipment; Precious metal catalysts can be expensive |

| Stereoselective Hydride Reduction | NaBH₄ or Borane; Chiral auxiliary or CBS catalyst | >90% | >95% | Excellent enantioselectivity; Does not require high pressure | Stoichiometric use of chiral auxiliaries can be costly; Air/moisture sensitive reagents |

| Biocatalytic Reduction | Whole cells (e.g., Lactobacillus brevis) or isolated KREDs, Cofactor (NADPH) | >90% | >99% | Exceptionally high enantioselectivity; Green and sustainable; Mild reaction conditions | Requires fermentation/bioreactor setup; Enzyme stability and substrate scope can be limitations |

Key Experimental Protocols

Protocol 1: Racemic Reduction of 3-Nitroacetophenone with Sodium Borohydride

This protocol outlines the basic, non-selective reduction to produce the racemic alcohol.

-

Dissolution: Dissolve 3-nitroacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add distilled water or dilute HCl to quench the excess NaBH₄.

-

Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield racemic 1-(3-nitrophenyl)ethanol.

Protocol 2: Biocatalytic Asymmetric Reduction (Conceptual Workflow)

This protocol describes a general workflow for an enzymatic reduction.

Caption: A typical workflow for biocatalytic asymmetric reduction.

Conclusion

The synthesis of this compound provides a compelling case study in the evolution of synthetic organic chemistry. The journey from inefficient, low-yielding resolution methods to highly sophisticated and sustainable asymmetric catalytic and biocatalytic processes reflects the broader trends in the pharmaceutical industry. Today, researchers have a powerful toolkit of methodologies to produce this valuable chiral building block with high efficiency, selectivity, and environmental consciousness, enabling the continued development of advanced, single-enantiomer therapeutics.

References

- Vertex AI Search. (n.d.). Chemoenzymatic Synthesis of Chiral Alcohols Relevant to Pharmaceutical Industry.

- Benchchem. (n.d.). This compound.

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.

- ScienceDirect. (2025). Chiral alcohols: Significance and symbolism.

- Benchchem. (n.d.). Synthesis routes of this compound.

- ResearchGate. (2015). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Sigma-Aldrich. (n.d.). Chiral Alcohols.

- Chegg. (2021). Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction.

- YouTube. (2020). Chemoselective reduction.

- ECHEMI. (n.d.). Chemoselectivity in reduction of 3′-nitroacetophenone.

- University of Calgary. (n.d.). Asymmetric Synthesis.

- PubChem. (n.d.). This compound.

- University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.

- MDPI. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

Sources

- 1. This compound|CAS 76116-24-0|RUO [benchchem.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 4. echemi.com [echemi.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. uwindsor.ca [uwindsor.ca]

- 7. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]

The Strategic Synthesis and Application of (R)-1-(3-nitrophenyl)ethanol: A Technical Guide for Asymmetric Synthesis

Introduction: The Architectural Significance of Chiral Alcohols

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise construction of three-dimensional molecular architectures is paramount. Chiral building blocks serve as the foundational elements that dictate the stereochemical outcome of a synthetic sequence, profoundly influencing the biological activity and material properties of the final compound.[1] Among these crucial synthons, chiral secondary alcohols are of exceptional value. (R)-1-(3-nitrophenyl)ethanol stands out as a particularly versatile and strategic building block. Its utility is twofold: the stereodefined hydroxyl group provides a key reactive site for subsequent transformations, while the nitro-substituted aromatic ring offers a functional handle for a diverse array of chemical modifications.[1]

This technical guide provides an in-depth exploration of this compound, focusing on its efficient synthesis via asymmetric catalysis, the mechanistic principles governing its formation, and its strategic deployment in synthetic campaigns. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this chiral building block in their own work.

Core Synthesis Strategy: The Asymmetric Reduction of 3-Nitroacetophenone

The most direct and industrially viable route to enantiomerically enriched this compound is the asymmetric reduction of its prochiral precursor, 3-nitroacetophenone.[1] This transformation involves the stereoselective delivery of a hydride equivalent to the carbonyl face, a process governed by a chiral catalyst. The choice of catalytic system is the most critical experimental parameter, directly influencing enantioselectivity (ee), yield, and operational efficiency.

Two dominant catalytic methodologies have proven highly effective for this transformation:

-

Asymmetric Transfer Hydrogenation (ATH) : Utilizing a stable hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal complex.

-

Asymmetric Hydrogenation (AH) : Employing molecular hydrogen (H₂) as the reductant with a chiral transition metal catalyst.

The following sections will delve into the practical execution and mechanistic underpinnings of these state-of-the-art methods.

Methodology I: Asymmetric Transfer Hydrogenation with Ru(II)-TsDPEN Catalysts

Asymmetric transfer hydrogenation is often favored for its operational simplicity, avoiding the need for high-pressure hydrogenation equipment.[2] The catalyst system developed by Noyori and others, comprising a Ruthenium(II) center complexed with a chiral N-tosylated diamine ligand like TsDPEN ((1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is a benchmark for efficiency and selectivity.[2]

Causality of Experimental Design:

The efficacy of the Ru(II)-TsDPEN system hinges on a "metal-ligand bifunctional" mechanism. The tosylated diamine ligand is not a passive spectator; its N-H proton actively participates in the catalytic cycle. Upon coordination of the ketone to the ruthenium hydride species, the hydride is transferred to the carbonyl carbon while the N-H proton is delivered to the carbonyl oxygen. This occurs through a highly organized, six-membered pericyclic transition state, which minimizes the activation energy and rigidly controls the stereochemical outcome. The chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer.

Experimental Protocol: Synthesis of this compound via ATH

Materials:

-

3-Nitroacetophenone (1.0 eq)

-

[RuCl₂(p-cymene)]₂ (0.005 eq, 1 mol% Ru)

-

(R,R)-TsDPEN (0.01 eq)

-

Formic acid (HCO₂H)

-

Triethylamine (NEt₃)

-

Anhydrous 2-Propanol (or another suitable solvent like Acetonitrile)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) in anhydrous 2-propanol. Stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, add 3-nitroacetophenone (1.0 eq).

-

Hydrogen Source Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (typically 2-5 equivalents relative to the substrate) to the reaction flask.

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.

Methodology II: Noyori Asymmetric Hydrogenation with Ru(II)-BINAP/Diamine Catalysts

For larger-scale syntheses, direct asymmetric hydrogenation using H₂ gas is often more atom-economical. The seminal work by Noyori demonstrated that Ru(II) complexes bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral 1,2-diamine ligand exhibit exceptional activity and enantioselectivity.[3][4]

Mechanistic Rationale for High Selectivity:

The mechanism for this reaction is a sophisticated example of cooperative catalysis.[5] The catalyst precursor, typically a RuCl₂ (diphosphine)(diamine) complex, is activated under H₂ to form the key catalytic species, a ruthenium dihydride complex, trans-[RuH₂(chiral diphosphine)(chiral diamine)].[4][5]

The key mechanistic features are:

-

Outer-Sphere Mechanism: The ketone substrate is not required to coordinate directly to the ruthenium center. Instead, the reaction proceeds in the "outer coordination sphere."[5]

-

Metal-Ligand Bifunctionality: The reaction proceeds via a six-membered pericyclic transition state where one hydride from the Ru-H bond and a proton from one of the N-H groups of the diamine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively.[5]

-

Chiral Environment: The C₂-symmetric nature of both the BINAP and the diamine ligands creates a highly defined and sterically constrained chiral pocket. The substrate approaches this pocket in a way that minimizes steric hindrance, leading to a preferred orientation for the hydride and proton transfer, thus yielding one enantiomer in high excess.[6] The combination of (R)-BINAP with an (R,R)-diamine is crucial for achieving high selectivity for the (R)-alcohol.[5]

Diagram: Catalytic Cycle of Noyori Asymmetric Hydrogenation

Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.

Experimental Protocol: Synthesis of this compound via AH

Materials:

-

3-Nitroacetophenone (1.0 eq)

-

RuCl₂[(R)-BINAP] (or a suitable precursor like [RuCl₂(benzene)]₂ + (R)-BINAP)

-

(R,R)-DPEN (1,2-diphenylethylenediamine)

-

Potassium tert-butoxide (KOtBu) or another suitable base

-

Anhydrous 2-Propanol or Methanol

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

Catalyst Activation: In a glovebox, charge a high-pressure reactor vessel with the ruthenium precursor, (R)-BINAP, and (R,R)-DPEN in anhydrous 2-propanol. Add the base (e.g., KOtBu). Seal the vessel and purge with hydrogen gas. The active catalyst is often formed in situ.

-

Reaction Setup: Introduce the 3-nitroacetophenone substrate into the vessel.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 4-100 atm, depending on the specific catalyst system).[6] Heat the reaction to the desired temperature (e.g., 25-80 °C) with vigorous stirring.

-

Monitoring and Work-up: The reaction is typically run for a set time (e.g., 4-24 hours). After cooling and carefully venting the H₂ gas, the work-up follows a standard procedure of solvent removal, extraction with an appropriate organic solvent, washing, drying, and concentration.

-

Purification: The crude product is purified by column chromatography.

Performance Comparison of Synthetic Methods

The choice of synthetic method often depends on available equipment, scale, and desired purity. Below is a representative comparison of typical outcomes for the synthesis of chiral alcohols from prochiral ketones.

| Method | Catalyst System | Reductant | Typical Yield (%) | Typical ee (%) | Key Advantages |

| Asymmetric Transfer | Ru(II) / (R,R)-TsDPEN | HCO₂H / NEt₃ | >95 | >98 | Operationally simple, avoids high-pressure H₂. |

| Asymmetric Hydrogenation | Ru(II) / (R)-BINAP / (R,R)-DPEN | H₂ (gas) | >97 | >99 | High atom economy, suitable for large scale. |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) from Lactobacillus | Isopropanol | ~94 | >99 | Environmentally benign (green chemistry), high selectivity. |

Note: Data is compiled from representative examples in the literature for analogous ketone reductions and may vary based on specific reaction conditions.[7][8]

Analytical Validation and Characterization

Ensuring the enantiomeric purity and structural integrity of this compound is critical.

Determination of Enantiomeric Excess (ee)

Chiral chromatography is the definitive method for determining the enantiomeric purity of the final product.

-

Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP).

-

Typical Column: A polysaccharide-based column, such as Chiralpak AD-H or a similar phase, is often effective.[1]

-

Mobile Phase (HPLC): A mixture of n-hexane and isopropanol is a common mobile phase for separating enantiomers of this type.[1] The two enantiomers will exhibit different retention times, and the enantiomeric excess is calculated from the relative peak areas.

Diagram: Workflow for Synthesis and Analysis

Caption: General workflow from synthesis to final product validation.

Structural Characterization

Standard spectroscopic methods are used to confirm the chemical structure.

-

¹H NMR Spectroscopy (in CDCl₃):

-

Aromatic Protons: Signals typically appear in the δ 7.5-8.3 ppm region.

-

Methine Proton (-CHOH): A quartet around δ 5.0 ppm.

-

Methyl Protons (-CH₃): A doublet around δ 1.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration-dependent.

-

-

¹³C NMR Spectroscopy (in CDCl₃):

-

Aromatic Carbons: Multiple signals between δ 121-149 ppm.

-

Methine Carbon (-CHOH): Signal around δ 69-70 ppm.

-

Methyl Carbon (-CH₃): Signal around δ 25 ppm.

-

Table: Representative NMR Data

| Assignment | ¹H NMR Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) | ¹³C NMR Chemical Shift (δ ppm) |

| Aromatic C-H | 7.50 - 8.25 | m | 121.9, 122.8, 129.5, 147.5, 148.5 |

| -CH(OH)- | ~4.99 | q, J = 6.5 Hz | ~69.7 |

| -CH₃ | ~1.52 | d, J = 6.5 Hz | ~25.4 |

Note: Exact chemical shifts may vary slightly based on solvent and concentration.[1]

Applications in Synthesis: A Gateway to Complex Molecules

This compound is a valuable intermediate primarily due to the synthetic options provided by its two functional groups.

-

Transformations of the Hydroxyl Group: The chiral secondary alcohol can undergo a variety of stereospecific or stereoretentive reactions, including:

-

Mitsunobu Reaction: For inversion of stereochemistry or introduction of nucleophiles (e.g., azides, carboxylates).

-

Etherification: (e.g., Williamson ether synthesis) to form chiral ethers.

-

Esterification: To form chiral esters, which can be important pharmacophores.

-

Oxidation: To regenerate the ketone if needed, or for other transformations.

-

-

Transformations of the Nitro Group: The nitro group is a versatile functional handle that can be readily transformed into other key groups:

-

Reduction to an Aniline: The most common transformation, typically achieved with reagents like H₂/Pd-C, SnCl₂, or Fe/HCl. This introduces a nucleophilic amino group, opening pathways to amides, sulfonamides, and heterocyclic ring systems (e.g., quinolines, indoles).

-

Diazotization: The resulting aniline can be converted to a diazonium salt, which is a gateway to a vast array of functionalities via Sandmeyer-type reactions (e.g., introduction of halogens, cyano, or hydroxyl groups).

-

The presence of both a chiral center and a latent amino group makes this building block particularly powerful for the synthesis of chiral ligands and pharmacologically active molecules where an aniline or related functionality is a key structural element. For example, analogous chiral amino-alcohols are crucial components in the synthesis of β-blockers and other cardiovascular drugs.

Conclusion

This compound is a high-value chiral building block whose synthesis is well-established through robust and highly selective asymmetric catalytic methods. The mechanistic sophistication of catalysts like the Noyori Ru-BINAP/diamine systems provides a reliable and scalable route to this compound in exceptionally high enantiomeric purity. Its dual functionality allows for a divergent synthetic approach, enabling the construction of complex molecular targets. For research and development teams in the pharmaceutical and chemical industries, mastering the synthesis and application of this synthon provides a strategic advantage in the efficient and stereocontrolled construction of novel chemical entities.

References

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11147933, this compound. Retrieved January 2, 2026, from [Link]

-

IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Masaryk University. Retrieved January 2, 2026, from [Link]

-

Gritti, F., & Guiochon, G. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved January 2, 2026, from [Link]

-

Bartleby. (n.d.). 3-Nitroacetophenone Synthesis Lab Report. Retrieved January 2, 2026, from [Link]

-

Ni, Y., & Xu, J.-H. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Retrieved January 2, 2026, from [Link]

-

Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ePrints Soton. Retrieved January 2, 2026, from [Link]

-

Noyori, R., et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved January 2, 2026, from [Link]

-

Chegg. (2021). Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction. Retrieved January 2, 2026, from [Link]

-

Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. Retrieved January 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary DATA. Retrieved January 2, 2026, from [Link]

- Noyori, R. (1990). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.

Sources

- 1. This compound|CAS 76116-24-0|RUO [benchchem.com]

- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]

Key intermediates in the synthesis of pharmaceutical compounds

An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceutical Compounds

Abstract

The journey from a simple chemical starting material to a complex, life-saving Active Pharmaceutical Ingredient (API) is a multi-step process where precision, efficiency, and quality are paramount. Central to this journey are pharmaceutical intermediates , the molecular building blocks that form the crucial links in the synthetic chain.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core classes of intermediates that underpin modern pharmaceutical synthesis. We will delve into the strategic importance of these compounds, analyze the causality behind synthetic choices, and provide field-proven insights into their preparation and application, moving beyond a simple recitation of facts to a functional understanding of their role in creating the medicines of tomorrow.

The Strategic Importance of Intermediates in Drug Development

Pharmaceutical intermediates are chemical compounds produced during the synthesis of an API that are not the final drug substance but are critical precursors.[2] Their strategic selection and synthesis are fundamental to the overall success of a drug manufacturing process for several key reasons:

-

Quality and Purity Control : The quality and purity of intermediates directly impact the effectiveness and safety of the final API.[2] It is often more efficient and economical to identify and remove impurities at an intermediate stage rather than from the complex final molecule.[] This modular approach ensures that each step contributes to a safe and effective end product that meets stringent regulatory standards set by bodies like the FDA and EMA.[4][5]

-

Economic Viability : By breaking down a complex synthesis into manageable steps, manufacturers can optimize the reaction conditions for each intermediate, maximizing yield and minimizing side reactions.[][6] This modularity can significantly reduce production costs and the environmental impact of the synthesis.[2]

-

Process Scalability and Safety : A well-designed synthetic route with stable, easily handled intermediates is crucial for scaling up production from the laboratory to a commercial manufacturing plant.[7][8] The physical and chemical properties of intermediates influence the choice of equipment, reaction conditions, and safety protocols required for large-scale synthesis.

-

Supply Chain Flexibility : A robust synthesis strategy may involve outsourcing the production of specific intermediates to specialized manufacturers, creating a more flexible and resilient supply chain.[]

The entire process, from designing the synthetic route to commercial manufacturing, represents a systematic framework that ensures the final API is produced in the most economical, stable, and safe manner.[7]

Privileged Scaffolds: The Architectural Cores of Modern Drugs

In medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear recurrently across a wide range of therapeutic agents targeting different biological receptors.[9] These scaffolds, predominantly heterocyclic in nature, possess versatile binding properties and favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[10] Their three-dimensional geometry often mimics common biological recognition motifs, allowing them to serve as a robust starting point for drug discovery.[9] Consequently, intermediates that provide access to these privileged scaffolds are of immense value to the pharmaceutical industry.

Key Intermediate Class I: Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are the most common structural class in pharmaceutical science.[11] Over 85% of all biologically active chemical entities contain a heterocycle, reflecting their central role in modern drug design.[10] These scaffolds are crucial for fine-tuning a molecule's solubility, lipophilicity, and hydrogen bonding capacity.[10]

Nitrogen-containing heterocycles such as imidazoles, pyridines, pyrimidines, and indoles are particularly prominent.[12]

Case Study: Benzimidazole Intermediates in Oncology

The benzimidazole core is a privileged scaffold found in numerous pharmaceuticals. A key example is its role in the synthesis of Abemaciclib, a CDK4/6 inhibitor used to treat certain types of breast cancer.[13] The synthesis of this complex API relies on the carefully designed intermediate, 6-Bromo-4-Fluoro-1-Isopropyl-2-Methyl-1H-Benzimidazole.[13] The high fidelity and purity of this intermediate are critical to the efficacy and safety of the final oncology drug.[13]

The following diagram outlines a representative workflow for the synthesis of a substituted benzimidazole intermediate, a critical step in the production of many modern APIs.

Caption: Synthetic workflow for a key benzimidazole intermediate.

Key Intermediate Class II: Chiral Building Blocks

Chirality is a fundamental concept in pharmacology. Since biological systems like enzymes and receptors are themselves chiral, they often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug.[14] This can lead to one enantiomer being therapeutically active while the other is inactive or, in the worst case, toxic, as exemplified by the thalidomide tragedy.[14] Consequently, the production of single-enantiomer drugs is now a standard requirement, making chiral intermediates highly sought after.[15][16]

These building blocks can be sourced from the "chiral pool" of naturally occurring molecules like amino acids and sugars, or they can be produced through synthetic methods.[17][18]

Methodologies for Chiral Intermediate Synthesis

Three primary strategies are employed to produce enantiomerically pure intermediates:

-

Chiral Resolution : A racemic mixture is separated into its constituent enantiomers. While effective, this method is inherently inefficient as the maximum theoretical yield for the desired enantiomer is only 50%.

-

Asymmetric Catalysis : A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) is used to stereoselectively produce one enantiomer from a prochiral starting material.[19][20] This method is highly efficient and is a cornerstone of modern industrial synthesis.[19]

-

Biocatalysis : Enzymes (such as lipases, ketoreductases, or transaminases) are used as highly selective catalysts to perform stereospecific transformations under mild reaction conditions.[15][] This approach is valued for its high enantioselectivity and environmental friendliness.[19]

| Synthesis Method | Typical Enantiomeric Excess (ee) | Key Advantages | Key Considerations |

| Chiral Resolution | >99% (after separation) | Broad applicability to many compound classes. | 50% theoretical maximum yield; requires a separation step. |

| Asymmetric Catalysis | 90% to >99% | High efficiency (catalytic); broad substrate scope. | Catalyst can be expensive (precious metals); may require optimization.[19] |

| Biocatalysis | >99% | Extremely high selectivity; mild, green conditions; works on non-natural substrates.[19] | Enzyme stability and availability; may require process engineering.[] |

Optically active secondary alcohols are vital intermediates for a vast number of pharmaceuticals.[22] The following protocol outlines a general procedure for their synthesis via the asymmetric transfer hydrogenation of a prochiral ketone, a robust and scalable method.

Objective: To synthesize (S)-1-phenylethanol from acetophenone with high enantiomeric excess.

Materials:

-

Acetophenone (1.0 eq)

-

Isopropanol (Solvent and hydride source)

-

(S,S)-Noyori catalyst (e.g., RuCl) (0.005 eq)

-

Potassium hydroxide (KOH) (0.05 eq)

-

Anhydrous Toluene

-

Nitrogen gas supply

Procedure:

-

Inert Atmosphere: The reaction vessel is flame-dried under vacuum and backfilled with nitrogen gas. Maintaining an inert atmosphere is critical as the Ruthenium catalyst is sensitive to oxygen.

-

Catalyst Activation: To a solution of the (S,S)-Noyori catalyst in anhydrous toluene, a solution of KOH in isopropanol is added. The mixture is stirred for 15 minutes. Causality: The base acts as a co-catalyst, activating the Ruthenium complex to its catalytically active hydride species.

-

Reaction Setup: A solution of acetophenone in isopropanol is added to the activated catalyst mixture.

-

Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 40-50 °C) and stirred for several hours. Self-Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete conversion of the starting material.

-

Workup and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Characterization and Validation: The purified (S)-1-phenylethanol is characterized by NMR and MS to confirm its structure. The enantiomeric excess (ee) is determined using chiral High-Performance Liquid Chromatography (HPLC). Trustworthiness: This final analytical step validates the success of the asymmetric induction, confirming the stereochemical purity of the intermediate.

Caption: General workflow for asymmetric synthesis and validation.

Process Development and Regulatory Landscape

The successful synthesis of an intermediate in the lab is only the first step. The process development stage bridges the gap between laboratory discovery and commercial production.[8][23] This phase focuses on creating a manufacturing process that is robust, scalable, cost-effective, and compliant with regulatory standards.[23]

Key considerations during process development include:

-

Impurity Profiling : Identifying and controlling impurities is a fundamental risk to the final API quality.[7][24] A stable impurity profile must be established and maintained.

-

Process Optimization : Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize waste.[8]

-

Regulatory Compliance : Adhering to Good Manufacturing Practices (GMP) is essential.[25] This involves rigorous documentation, process validation, and quality control to ensure every batch is consistent and safe.[5][26] Regulatory bodies like the FDA require thorough documentation of the intermediate's quality and control strategies.[24][27]

Caption: The development pipeline for a pharmaceutical intermediate.

Conclusion

Key pharmaceutical intermediates are far more than simple stepping stones in a reaction sequence; they are the architectural backbone of modern drug synthesis.[1][] From privileged heterocyclic scaffolds that define biological activity to chiral building blocks that ensure stereochemical precision, the intelligent design and synthesis of these molecules are indispensable.[4][10][17] A deep, mechanistic understanding of their synthesis, coupled with rigorous process development and quality control, enables the efficient, safe, and scalable production of the active pharmaceutical ingredients that form the foundation of modern medicine.

References

- Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

- The Science Behind Synthesis: Exploring Key Intermediates in Pharmaceutical Manufacturing.

- Simson Pharma Limited. What Are Intermediates in Pharma | APIs vs Intermediates. (2024-11-18).

- The Critical Role of Intermediates in Pharmaceutical Manufacturing.

- NIH. Heterocycles in Medicinal Chemistry - PMC - PubMed Central.

- EvoBioSystems. Role of Intermediates in Drug Development.

- BOC Sciences. Pharmaceutical Intermediates in Drug Synthesis.

- A Review on Medicinally Important Heterocyclic Compounds. (2022-04-28).

- BOC Sciences. API Synthesis Intermediates & Raw Materials.

- Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies.

- MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024-08-31).

- NIH. Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee - PMC.

- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2025-11-30).

- American Chemical Society. Emerging chemical scaffolds: The next generation of heterocycles in drugs - ACS Fall 2025.

- BOC Sciences. Chiral Intermediates in Drug Synthesis.

- JOCPR. Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals.

- Zenfoldst. Pharma Intermediates and Fine Chemicals: An Explainer.

- API and Intermediates: The Critical Link in Pharmaceutical Synthesis.

- AiFChem. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025-08-06).